molecular formula C10H8N2O B15055177 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile

2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B15055177
M. Wt: 172.18 g/mol
InChI Key: IRJOZXHDOCJHBA-UHFFFAOYSA-N
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Description

2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is a heterocyclic nitrile derivative featuring a benzo[d]oxazole core substituted with a methyl group at position 2 and an acetonitrile moiety at position 5. The benzo[d]oxazole scaffold combines a benzene ring fused with an oxazole ring (containing oxygen and nitrogen atoms), which confers unique electronic and steric properties. The acetonitrile group enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-(2-methyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H8N2O/c1-7-12-9-4-2-3-8(5-6-11)10(9)13-7/h2-4H,5H2,1H3

InChI Key

IRJOZXHDOCJHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds highlights key differences in substituents, physicochemical properties, and synthetic utility. Below is an analysis of four analogs:

2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

  • Structural Differences : A chlorine atom replaces the methyl group at position 5 of the benzo[d]oxazole ring.
  • Physicochemical Properties : The chlorine atom increases molecular weight (~35 g/mol compared to the methyl group) and may reduce solubility in polar solvents due to enhanced hydrophobicity.
  • Synthetic Utility : This compound was discontinued as a commercial building block (CymitQuimica, 2025), likely due to challenges in scalability or stability under specific reaction conditions .

2-(1-Benzofuran-7-yl)acetonitrile

  • Structural Differences : The benzo[d]oxazole core is replaced with a benzofuran system (oxygen-only heterocycle).
  • Applications : Benzofuran-acetonitrile hybrids are frequently used in fluorescent materials or as intermediates in natural product synthesis, contrasting with the benzo[d]oxazole’s medicinal chemistry focus.

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile

  • Structural Differences : Features a coumarin (chromen-2-one) scaffold instead of benzo[d]oxazole, with an ether-linked acetonitrile group.
  • Applications : Coumarin-acetonitrile derivatives are prominent in glycoside synthesis and photodynamic therapy, highlighting divergent uses compared to benzo[d]oxazole-based nitriles.

1,2,3-Triazole and Pyrazole Derivatives

  • Reactivity Comparison: Analogous nitriles (e.g., arylhydrazononitriles) undergo cyclization with hydroxylamine to form amidoximes and triazoles, suggesting that 2-(2-methylbenzo[d]oxazol-7-yl)acetonitrile may similarly participate in [3+2] cycloadditions or nucleophilic attacks .
  • Divergent Pathways : Unlike pyrazole-forming reactions (e.g., condensation with chloroacetonitrile), the target compound’s steric hindrance from the methyl group may favor alternative reaction pathways.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight* Key Applications Commercial Availability
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile Benzo[d]oxazole 2-CH₃, 7-CN ~202.22 Pharmaceutical intermediates Presumed available
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile Benzo[d]oxazole 2-CH₃, 5-Cl, 7-CN ~236.67 Discontinued (synthesis issues) Discontinued
2-(1-Benzofuran-7-yl)acetonitrile Benzofuran 7-CN ~167.17 Fluorescent materials Available
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile Coumarin 7-O-CH₂CN, 4-Ph ~291.29 Glycoside synthesis Research use

*Calculated based on standard atomic weights.

Research Findings and Implications

  • Synthetic Challenges : The discontinued status of 2-(5-chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile underscores the importance of substituent selection for stability. The methyl group in the target compound may offer better synthetic control than halogens .
  • Reactivity Trends : Benzo[d]oxazole nitriles exhibit higher reactivity toward cyclization compared to benzofuran analogs due to nitrogen’s electron-withdrawing effects .
  • Therapeutic Potential: Structural parallels with patented GLP1 receptor activators (e.g., benzo[d][1,3]dioxol derivatives) suggest unexplored avenues in metabolic disease drug development .

Biological Activity

2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, emphasizing its relevance in therapeutic applications.

The compound is synthesized through various organic reactions, often involving the benzo[d]oxazole scaffold, which is known for its diverse biological activities. The synthesis typically employs methods like nucleophilic substitution and cyclization processes to achieve the desired structure.

Biological Activities

Research indicates that compounds with a benzo[d]oxazole framework exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d]oxazole possess significant antimicrobial properties, inhibiting the growth of various bacteria and fungi .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of compounds related to 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines, including B16F10 melanoma cells .
  • Tyrosinase Inhibition : The compound may also inhibit tyrosinase activity, which is crucial in melanin production. This property could be beneficial in treating hyperpigmentation disorders .

Anticancer Activity

A study evaluated the cytotoxic effects of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile on B16F10 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 5 μM after 48 hours of treatment, demonstrating significant antiproliferative effects (Table 1).

CompoundIC50 (μM)Cell Line
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile5.0 ± 0.5B16F10
Control (DMSO)>100B16F10

Molecular docking studies suggest that 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile interacts with key proteins involved in cancer cell proliferation and apoptosis. It was found to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax, indicating a mechanism that promotes apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is influenced by structural modifications. For example, the introduction of hydroxyl or methoxy groups at specific positions on the phenyl ring has been shown to enhance tyrosinase inhibitory activity and cytotoxicity against cancer cells .

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